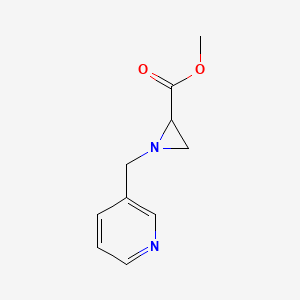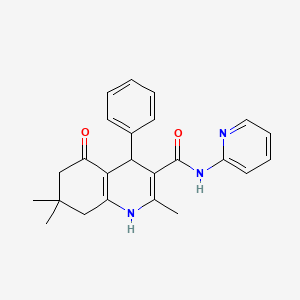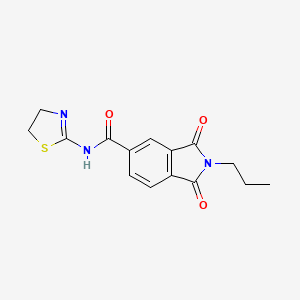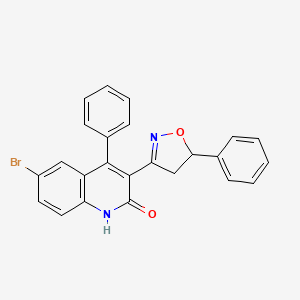
methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate, also known as MPAAC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of aziridinecarboxylates and is widely used in various research studies.
Mechanism of Action
Methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate works by forming covalent bonds with nucleophilic groups such as amines and thiols. The aziridine ring in methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate is highly reactive and undergoes ring-opening reactions with nucleophiles to form stable covalent bonds. This property of methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate makes it an ideal candidate for cross-linking reactions in polymers and other organic compounds.
Biochemical and Physiological Effects:
methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate has been shown to exhibit low toxicity and has no significant adverse effects on biochemical and physiological systems. However, further studies are required to determine the long-term effects of exposure to methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate.
Advantages and Limitations for Lab Experiments
The use of methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate in laboratory experiments offers several advantages, including its high reactivity, low toxicity, and ease of synthesis. However, the limitations of methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate include its relatively high cost and the need for specialized equipment to handle the compound safely.
Future Directions
The potential applications of methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate in various scientific research fields are vast. Some possible future directions for research include the development of new cross-linking agents using methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate as a template, the synthesis of novel organic compounds using methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate as a reagent, and the investigation of the long-term effects of exposure to methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate.
In conclusion, Methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound's high reactivity, low toxicity, and ease of synthesis make it an ideal candidate for use in laboratory experiments. Further research is required to fully understand the compound's potential applications and long-term effects.
Synthesis Methods
The synthesis of methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate involves the reaction of 3-pyridinemethanol with methyl 2-aziridinecarboxylate in the presence of a catalyst. The reaction proceeds at room temperature and yields methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate as a white solid. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and Mass Spectrometry.
Scientific Research Applications
Methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate has been extensively studied for its potential application in various scientific research fields. One of the most significant applications of methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate is its use as a cross-linking agent in the synthesis of polymers. It has also been used in the synthesis of novel organic compounds and as a reagent in organic synthesis.
properties
IUPAC Name |
methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-7-12(9)6-8-3-2-4-11-5-8/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAZTECHRLWDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-fluorophenyl)ethyl]-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5176295.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5176301.png)
![(1R)-N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methoxyphenyl)ethanamine](/img/structure/B5176328.png)
![N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B5176331.png)

![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5176343.png)
![4-{[benzyl(hydroxy)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5176344.png)

![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-2-phenylethanamine](/img/structure/B5176350.png)
![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)
![1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate](/img/structure/B5176387.png)
